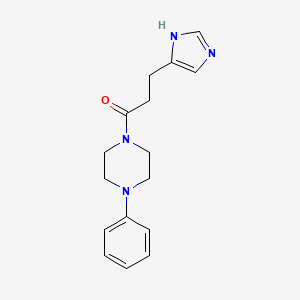
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IPP, and it has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This compound has been shown to increase dopamine release in the striatum, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the striatum. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, IPP has been shown to have a potential role in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
IPP has several advantages for lab experiments, including its high yield and purity. This compound is also relatively easy to synthesize, which makes it a useful tool for studying the dopamine D2 receptor. However, the limitations of IPP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of IPP, including the development of more potent and selective ligands for the dopamine D2 receptor. Additionally, future studies may focus on the potential therapeutic applications of IPP, including its role in the treatment of drug addiction and depression. Further research is also needed to fully understand the mechanism of action of IPP and its potential side effects.
Conclusion:
In conclusion, IPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been shown to have various biochemical and physiological effects. IPP has several advantages for lab experiments, including its high yield and purity, but it also has limitations that need to be addressed. Future studies may focus on the development of more potent and selective ligands for the dopamine D2 receptor and the potential therapeutic applications of IPP.
Synthesemethoden
IPP can be synthesized using different methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole in the presence of a catalyst. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole-5-carboxaldehyde in the presence of a reducing agent. The yield of IPP using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.
Wissenschaftliche Forschungsanwendungen
IPP has been used in various scientific research applications, including as a ligand for the dopamine D2 receptor. This compound has also been used to study the interaction between dopamine receptors and G protein-coupled receptors. IPP has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential tool for studying the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(7-6-14-12-17-13-18-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOYFWOEAKRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)

![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
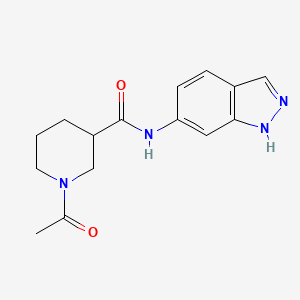

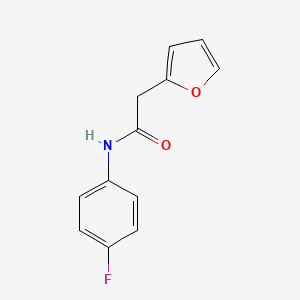
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
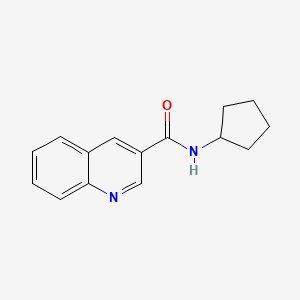
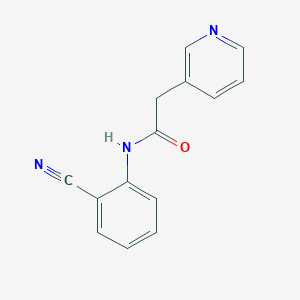
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
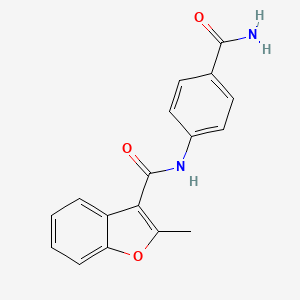
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)